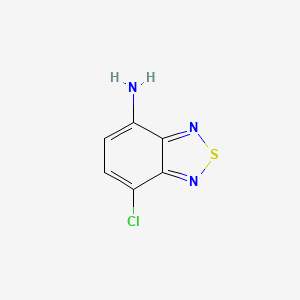

4-Amino-7-chloro-2,1,3-benzothiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,1,3-benzothiadiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOQXUUAJLXBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51323-01-4 | |

| Record name | 7-chloro-2,1,3-benzothiadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-7-chloro-2,1,3-benzothiadiazole

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and definitive analytical methodologies for the structural elucidation of 4-Amino-7-chloro-2,1,3-benzothiadiazole (ACBT). As a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably the muscle relaxant Tizanidine, a thorough understanding of its structural integrity is paramount.[1] This document collates established spectroscopic and crystallographic data, offering a self-validating framework for researchers, scientists, and drug development professionals to confirm the identity and purity of ACBT. Detailed experimental protocols are provided to ensure reproducible and accurate characterization.

Introduction: The Significance of this compound (ACBT)

This compound (ACBT), a derivative of the electron-deficient 2,1,3-benzothiadiazole system, is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[2] The strategic placement of an amino (-NH2) and a chloro (-Cl) group on the benzothiadiazole core imparts unique reactivity, establishing it as a critical building block in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[2][3] Its primary role as a precursor in the industrial synthesis of Tizanidine underscores the necessity for stringent structural verification to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][4]

The structural elucidation of ACBT relies on a multi-technique approach, where each analytical method provides complementary information, culminating in an unambiguous confirmation of its molecular architecture. This guide will detail the application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography in the comprehensive characterization of this important molecule.

Molecular and Physicochemical Properties

A foundational understanding of the basic properties of ACBT is essential before delving into complex structural analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃S | [5] |

| Molecular Weight | 185.64 g/mol | [5] |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [5] |

| CAS Number | 30536-19-7 | [5] |

| Appearance | Light yellow to orange powder/crystal | [3] |

| Melting Point | 87 - 91 °C | [3] |

The Integrated Workflow for Structural Elucidation

Caption: Integrated workflow for the structural elucidation of ACBT.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Causality: Mass spectrometry is the initial and indispensable step in structural elucidation.[6] It provides the molecular weight of the compound, which directly validates the elemental composition (C₆H₄ClN₃S). The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, offering immediate confirmation of its presence in the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of purified ACBT in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

Expected Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of ACBT (m/z ≈ 185).

-

Isotopic Peak (M+2)⁺: A peak at m/z ≈ 187, with an intensity of approximately one-third of the molecular ion peak, confirming the presence of one chlorine atom.

| Ion | Expected m/z | Significance |

| [C₆H₄³⁵ClN₃S]⁺ | ~185 | Molecular Ion (M⁺) |

| [C₆H₄³⁷ClN₃S]⁺ | ~187 | Isotopic Peak (M+2)⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule.[7] For ACBT, ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts, coupling patterns, and integration values are all critical for assembling the final structure.

¹H NMR Spectroscopy

Expected Data: The proton NMR spectrum is anticipated to display two distinct signals in the aromatic region for the two protons on the benzene ring.[2] The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and thiadiazole moieties. A broader signal is expected for the amino protons, with its chemical shift being solvent-dependent.[2]

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.0 - 8.0 | Doublet | 1H |

| Aromatic CH | ~6.5 - 7.5 | Doublet | 1H |

| Amino NH₂ | Variable (solvent dependent) | Broad Singlet | 2H |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of ACBT in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Expected Data: The carbon NMR spectrum is predicted to show six signals corresponding to the carbon atoms of the benzothiadiazole core.[2] The chemical shifts will be influenced by the attached heteroatoms and functional groups.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | | --- | --- | --- | | C-Cl | ~115 - 125 | | C-NH₂ | ~140 - 150 | | Aromatic CH | ~110 - 135 | | Quaternary C (Thiadiazole ring) | ~150 - 160 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for a better signal-to-noise ratio.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, though not strictly necessary for this molecule.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For ACBT, the characteristic vibrational frequencies of the N-H bonds in the amino group and the aromatic C-C and C-H bonds provide strong confirmatory evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid ACBT powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in ACBT.

Expected Data:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While the combination of MS, NMR, and IR is often sufficient for structural elucidation, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[9] It determines the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and overall molecular conformation. This technique is particularly valuable for regulatory submissions where absolute structural certainty is required.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of ACBT suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

The result is a detailed 3D model of the ACBT molecule, providing incontrovertible evidence of its structure.

Caption: 2D representation of the ACBT molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. The convergence of data from Mass Spectrometry, NMR, and FT-IR spectroscopy provides a robust and self-validating confirmation of the molecule's identity, connectivity, and functional groups. For absolute confirmation, particularly in a regulatory context, X-ray crystallography offers the definitive three-dimensional structure. By following the integrated workflow and protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure of this critical pharmaceutical intermediate, ensuring the quality and integrity of their work.

References

-

Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Chloro-2,1,3-benzothiadiazol-4-amine in Modern Chemical Industries. Retrieved from [Link]

-

JAM 2026. (n.d.). Chemistry (CY). Retrieved from [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

OPUS - University of Lethbridge. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. Retrieved from [Link]

-

MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

-

GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][2][3]–oxazin–4–one and 3. Retrieved from [Link]

-

PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

-

ResearchGate. (2025). Property-based design and synthesis of new chloroquine hybrids via simple incorporation of 2-imino-thiazolidin-4-one or 1h-pyrrol-2, 5-dione fragments on the 4-amino-7-chloroquinoline side chain. Retrieved from [Link]

-

National Institutes of Health. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][2][7]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Retrieved from [Link]

-

ScienceScholar. (2022). Preparation and biological study of new (Tetrazole, β-Lactam, Thiazolidinedione, Oxazepine, and Imidazole) derive from 2. Retrieved from [Link]

-

ResearchGate. (2025). Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)- phenyl-3-(dimethylamino)-prop-2-en-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-2,1,3-benzothiadiazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

Sources

- 1. chempoint.com [chempoint.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for 4-Amino-7-chloro-2,1,3-benzothiadiazole.

An In-depth Technical Guide to the Synthesis of 4-Amino-7-chloro-2,1,3-benzothiadiazole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a pivotal intermediate in the pharmaceutical industry. The document is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will dissect the predominant two-step synthesis involving nitration followed by reduction, and explore a potential alternative route via nucleophilic aromatic substitution, analyzing the mechanistic rationale and experimental considerations for each. This guide emphasizes the causality behind procedural choices, ensuring a robust and reproducible understanding of the synthesis.

Introduction: A Key Pharmaceutical Building Block

This compound is a heterocyclic compound of significant interest, primarily serving as a critical precursor in the synthesis of Tizanidine.[1][2] Tizanidine is a centrally acting α2-adrenergic agonist used clinically as a muscle relaxant.[2] The unique electronic properties of the 2,1,3-benzothiadiazole core, an electron-deficient system, coupled with the reactivity imparted by the amino and chloro substituents, make this molecule a versatile building block.[3]

It is pertinent to address the compound's nomenclature. While commonly referred to as this compound, the IUPAC naming convention designates it as 5-Chloro-2,1,3-benzothiadiazol-4-amine .[4] For consistency within this guide, we will use the former, more common name.

The synthesis of this intermediate is primarily achieved through a reliable, multi-step sequence starting from a chlorinated benzothiadiazole. This guide will detail this established pathway and contrast it with a more theoretical, yet mechanistically plausible, alternative.

Primary Synthesis Pathway: Nitration and Subsequent Reduction

The most established and widely documented route to synthesize this compound involves two distinct stages: the electrophilic nitration of a precursor followed by the chemical reduction of the introduced nitro group. This method is favored for its high yields and reliable outcomes.

Stage 1: Electrophilic Nitration of 5-Chloro-2,1,3-benzothiadiazole

The first stage involves the synthesis of the key intermediate, 5-Chloro-4-nitro-2,1,3-benzothiadiazole .[5]

Mechanistic Rationale: The 2,1,3-benzothiadiazole ring system is electron-deficient. However, electrophilic substitution is still possible under forcing conditions. A powerful nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), is required. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The substitution occurs on the benzene portion of the molecule.

Experimental Protocol: Synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole [5][6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-chloro-2,1,3-benzothiadiazole. Cool the flask in an ice/salt bath to 0-5 °C.

-

Reagent Addition: Slowly add concentrated sulfuric acid while maintaining the low temperature. Once the starting material is fully dissolved, prepare a pre-cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise from the dropping funnel to the reaction flask.

-

Causality: The reaction is highly exothermic. Maintaining a low temperature (0-15 °C) is critical to prevent over-nitration and the formation of unwanted byproducts.[6] The dropwise addition ensures the reaction rate is controlled.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-25 °C) for several hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Causality: Quenching the reaction on ice serves two purposes: it stops the reaction immediately and precipitates the organic product, which has low solubility in the now-diluted aqueous acid.

-

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product, typically an orange solid, can be further purified by recrystallization from a suitable solvent like methanol.[5]

Data Presentation: Nitration Reaction

| Parameter | Value/Condition | Source |

| Starting Material | 5-Chloro-2,1,3-benzothiadiazole | [5] |

| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | [5][6] |

| Temperature | 0-15 °C (addition), 20-25 °C (reaction) | [6] |

| Typical Yield | ~85% | [6] |

| Product | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | [5] |

| CAS Number | 2274-89-7 | [5][7] |

| Appearance | Orange Solid | [5] |

| Melting Point | 149 - 152 °C | [5] |

Stage 2: Reduction of 5-Chloro-4-nitro-2,1,3-benzothiadiazole

The second stage is the conversion of the nitro-intermediate to the target amine via chemical reduction. The Bechamp reduction, using iron powder in an acidic medium, is the most common and cost-effective method.[3]

Mechanistic Rationale: In an acidic environment, iron acts as a single-electron donor. The nitro group (-NO₂) is reduced to the amino group (-NH₂) in a stepwise process involving several intermediates (nitroso, hydroxylamino). The iron is oxidized from Fe(0) to iron (II/III) salts, and the acid serves as a proton source for the formation of water molecules from the oxygen atoms of the nitro group.

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend the 5-chloro-4-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

-

Reagent Addition: Add fine-grade iron powder to the suspension. While stirring vigorously, slowly add concentrated hydrochloric acid or acetic acid.

-

Causality: Iron powder provides a large surface area for the heterogeneous reaction. The acid activates the iron surface and provides the necessary protons for the reduction. Ethanol helps to solubilize the organic starting material. The reaction is exothermic, so controlled addition of acid is necessary.

-

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the disappearance of the starting material by TLC. The reaction progress is often accompanied by a color change.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of celite to remove the iron powder and iron oxide residues. Wash the filter cake with hot ethanol.

-

Causality: Celite is a filtration aid that prevents the fine iron particles from clogging the filter paper. Hot filtration is often preferred to prevent the product from crystallizing out prematurely.

-

-

Purification: Combine the filtrate and washings. Reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or after partial solvent removal. The crude product can be purified by recrystallization or by an acid-base extraction to remove any remaining impurities.

Data Presentation: Reduction Reaction

| Parameter | Value/Condition | Source |

| Starting Material | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | [3] |

| Reagents | Iron Powder, HCl or Acetic Acid | [3] |

| Solvent | Ethanol / Water mixture | [3] |

| Temperature | Reflux | [3] |

| Product | This compound | [3] |

| CAS Number | 30536-19-7 | [3] |

| Molecular Formula | C₆H₄ClN₃S | [3] |

| Molecular Weight | 185.64 g/mol | [3][4] |

Visualization: Primary Synthesis Workflow

Caption: Workflow for the primary synthesis of the target compound.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

An alternative, though less documented, approach involves the direct amination of a di-halogenated precursor, 4,7-dichloro-2,1,3-benzothiadiazole, via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale: The 2,1,3-benzothiadiazole ring is inherently electron-withdrawing. The presence of two chlorine atoms further depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles (e.g., ammonia or an ammonia equivalent). The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

The Core Challenge: Regioselectivity The primary hurdle in this pathway is achieving selective mono-substitution at the C4 position. The two chlorine atoms at the 4 and 7 positions are electronically similar. Reacting 4,7-dichloro-2,1,3-benzothiadiazole with an amine could potentially yield a mixture of the desired 4-amino-7-chloro product, the isomeric 4-chloro-7-amino product, and the di-substituted 4,7-diamino product. Controlling the reaction conditions is paramount to favor the desired mono-substituted product.

Hypothetical Protocol & Control Strategy: A potential protocol would involve reacting 4,7-dichloro-2,1,3-benzothiadiazole with a source of ammonia (e.g., aqueous ammonia, ammonia in an organic solvent) in a sealed vessel at elevated temperatures.

-

To achieve selectivity, one would need to meticulously control:

-

Stoichiometry: Using a slight excess (e.g., 1.0-1.5 equivalents) of the aminating agent might favor mono-substitution over di-substitution.

-

Temperature and Time: Lower reaction temperatures and shorter reaction times would likely increase the ratio of mono- to di-substituted products, though this may come at the cost of overall conversion. Careful optimization would be required.

-

Solvent: The choice of solvent can influence the reactivity and selectivity of SNAr reactions.

-

While theoretically sound, this pathway requires significant process development to overcome the challenge of regioselectivity and would likely result in a more complex purification process compared to the primary route.

Visualization: SNAr Pathway

Caption: Theoretical SNAr pathway and its selectivity challenge.

Conclusion and Recommendation

This guide has detailed the two primary synthetic strategies for producing this compound.

-

Nitration-Reduction Pathway: This is the most robust, reliable, and well-established method. It proceeds through a well-defined intermediate (5-chloro-4-nitro-2,1,3-benzothiadiazole) and employs common, cost-effective reagents. The reactions are generally high-yielding and the purification procedures are straightforward. This pathway is highly recommended for both laboratory-scale synthesis and potential industrial scale-up.

-

Nucleophilic Aromatic Substitution (SNAr) Pathway: This route is mechanistically viable but presents a significant practical challenge in controlling regioselectivity. While potentially offering a more direct route from a di-halogenated precursor, it would require substantial optimization to minimize the formation of isomeric and di-substituted byproducts, likely complicating purification and reducing the overall effective yield.

For researchers and professionals seeking a dependable and efficient synthesis, the nitration and subsequent reduction pathway remains the superior and recommended choice.

References

-

OChem, Inc. (n.d.). Exploring 4-Amino-5-Chloro-1,2,3-Benzothiadiazole: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 7, 2026, from [Link]

-

Al-dujaili, A. H. (2023). Preparations methods of tizanidine (API) and related compounds. Applied Chemical Engineering, 3(1). Retrieved from [Link]

-

ResearchGate. (n.d.). Formula of starting material for tizanidine preparation. Retrieved January 7, 2026, from [Link]

- Google Patents. (2011). CN102140095A - Green new process for preparing tizanidine hydrochloride.

- Google Patents. (2013). US8487113B2 - Method for the preparation of tizanidine hydrochloride.

- Google Patents. (1996). EP0644192B1 - A process for making a benzothiadiazole derivative.

- Google Patents. (2005). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.

-

MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved January 7, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102140095A - Green new process for preparing tizanidine hydrochloride - Google Patents [patents.google.com]

- 7. 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | C6H2ClN3O2S | CID 305449 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 4-Amino-7-chloro-2,1,3-benzothiadiazole: A Technical Guide for Researchers

Abstract

4-Amino-7-chloro-2,1,3-benzothiadiazole (ACBT) is a heterocyclic compound of significant interest, primarily recognized as a key intermediate in the synthesis of pharmaceuticals, most notably the muscle relaxant Tizanidine.[1] While its role in synthetic chemistry is well-established, its intrinsic biological activities and precise mechanism of action remain largely unexplored. This technical guide provides a comprehensive overview of the potential mechanisms of action of ACBT, drawing upon evidence from structurally related 2,1,3-benzothiadiazole and benzothiazole derivatives. We will delve into plausible biological targets, propose signaling pathways, and furnish detailed experimental protocols to empower researchers in elucidating the pharmacological profile of this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of ACBT and its analogs.

Introduction: The 2,1,3-Benzothiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heterocyclic system that imparts unique physicochemical properties to its derivatives, making it a "privileged scaffold" in drug discovery.[2][3] Molecules incorporating this moiety have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] The addition of amino and chloro substituents to the BTD core, as seen in this compound, is expected to modulate its electronic properties and biological interactions significantly. While ACBT is a known precursor to Tizanidine, its own potential as a bioactive agent warrants thorough investigation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃S | [8] |

| Molecular Weight | 185.64 g/mol | [8] |

| CAS Number | 30536-19-7 | [8] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [8] |

Postulated Mechanisms of Action Based on Analog Studies

Direct mechanistic studies on this compound are not extensively reported in the current literature. However, by examining the well-documented activities of structurally similar benzothiadiazole derivatives, we can formulate credible hypotheses regarding its potential biological targets and mechanisms.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

Benzothiazole derivatives have shown considerable promise as antimicrobial agents by inhibiting essential bacterial enzymes.[9][10] Plausible mechanisms for ACBT could involve the inhibition of:

-

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are validated targets for many antibiotics. Benzothiazole-containing compounds have been shown to inhibit DNA gyrase, suggesting a potential avenue of action for ACBT.[9][11]

-

Dihydropteroate Synthase (DHPS): This enzyme is a key component of the bacterial folate synthesis pathway. Inhibition of DHPS by benzothiazole derivatives has been reported, indicating that ACBT could potentially disrupt this vital metabolic process in bacteria.[11][12]

-

Other Bacterial Targets: Other enzymes in pathogenic bacteria that are known to be inhibited by benzothiazole derivatives include dihydroorotase and peptide deformylase.[9][11]

Anticancer Activity: A Multi-faceted Approach

The benzothiazole scaffold is a common feature in a multitude of experimental anticancer agents.[4][5][6] The potential antitumor mechanisms of ACBT could be multifaceted, including:

-

Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[4] Key kinase families that could be targeted by ACBT include:

-

Epidermal Growth Factor Receptor (EGFR): Structurally related compounds have demonstrated inhibitory activity against EGFR, a tyrosine kinase often overexpressed in various cancers.[13][14]

-

c-Src and Abl Kinases: Certain substituted anilinoquinazolines, which share some structural similarities with ACBT derivatives, are potent inhibitors of these non-receptor tyrosine kinases involved in cancer progression.[15]

-

-

Inhibition of Nucleic Acid Synthesis: Some benzothiazole hydrazone derivatives have been found to preferentially inhibit RNA and DNA synthesis in tumor cells, leading to cell cycle arrest and apoptosis.[16]

-

Induction of Apoptosis: The anticancer effects of many benzothiazole compounds are mediated through the induction of programmed cell death (apoptosis). This can be triggered by various upstream events, including the disruption of mitochondrial membrane potential.[6][17][18]

-

Inhibition of Carbonic Anhydrases: Tumor-associated carbonic anhydrases, particularly CA IX and XII, are involved in regulating pH in the tumor microenvironment and are linked to tumor progression and metastasis. Benzothiazoles have been investigated as inhibitors of these enzymes.[4][6]

Neurological Activity: Insights from Tizanidine

As the direct precursor to Tizanidine, an α2-adrenergic agonist, it is plausible that ACBT itself may possess some affinity for adrenergic receptors or other central nervous system targets.[1] Although the precise mechanism of Tizanidine's muscle relaxant effect is not fully elucidated, it is believed to act centrally.[19] Effects on glycine-mediated neurotransmission have also been suggested for Tizanidine.[19]

Proposed Signaling Pathways and Experimental Workflows

Based on the postulated mechanisms, we can map out potential signaling pathways that may be modulated by this compound. The following diagrams illustrate these hypothetical pathways and the experimental workflows to validate them.

Caption: Experimental workflow for elucidating the mechanism of action of ACBT.

Detailed Experimental Protocols

To facilitate the investigation of ACBT's mechanism of action, we provide the following detailed, self-validating experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR)

Objective: To determine if ACBT directly inhibits the enzymatic activity of a specific protein kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

ACBT stock solution (in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of ACBT in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: To each well of a 384-well plate, add:

-

5 µL of diluted ACBT or DMSO control.

-

5 µL of a mixture of EGFR kinase and substrate in assay buffer.

-

-

Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection of Kinase Activity:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each ACBT concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the ACBT concentration and fit to a dose-response curve to determine the IC₅₀ value.

Self-Validation:

-

Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control.

-

Run a "no enzyme" control to determine background signal.

-

Ensure the Z'-factor for the assay is > 0.5 for robust results.

Protocol 2: Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of ACBT that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

ACBT stock solution (in DMSO)

-

96-well clear, flat-bottom microplates

-

Spectrophotometer or microplate reader (600 nm)

Methodology:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: Prepare a 2-fold serial dilution of ACBT in MHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the ACBT dilutions.

-

Controls:

-

Positive Control: Wells with bacteria and no ACBT.

-

Negative Control: Wells with MHB only (no bacteria or ACBT).

-

Solvent Control: Wells with bacteria and the highest concentration of DMSO used.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of ACBT at which there is no visible turbidity (growth) as observed by the naked eye or by measuring the optical density at 600 nm.

Self-Validation:

-

Use a standard antibiotic (e.g., ciprofloxacin) as a positive control for inhibition.

-

Plate the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

-

Perform the assay in triplicate for reproducibility.

Conclusion and Future Directions

While this compound is primarily known as a synthetic intermediate, the extensive biological activities of its parent scaffold and related derivatives strongly suggest that it may possess significant, unexplored pharmacological properties. This guide posits that ACBT's mechanism of action could involve the inhibition of key enzymes in pathogenic microbes and cancer cells, such as protein kinases and components of nucleic acid synthesis pathways. The provided experimental frameworks offer a robust starting point for researchers to systematically investigate these hypotheses. Future research should focus on a broad screening of ACBT against various biological targets, followed by in-depth cellular and in vivo studies to validate its therapeutic potential. The elucidation of its precise mechanism of action will be pivotal in unlocking the full potential of this and other novel 2,1,3-benzothiadiazole derivatives in drug discovery.

References

-

Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed. [Link]

-

Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]

-

Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

-

Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Benzothiadiazole inhibits mitochondrial NADH:ubiquinone oxidoreductase in tobacco. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Review on the Developments of Benzothiazole-containing Antimicrobial Agents. PubMed. [Link]

-

The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. PubMed. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. DiVA portal. [Link]

-

Pharmacology of Chloroquine and Hydroxychloroquine. PMC - PubMed Central - NIH. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry - ACS Publications. [Link]

-

4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620. PubChem. [Link]

-

4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

-

Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate. [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. PMC - PubMed Central. [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC - PubMed Central. [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2,1,3-benzothiadiazole, registered under CAS number 30536-19-7, is a heterocyclic aromatic compound of significant interest in synthetic and medicinal chemistry. Structurally, it features a bicyclic system where a benzene ring is fused to a 1,2,5-thiadiazole ring, further substituted with an amino and a chloro group. This arrangement of functional groups on an electron-deficient benzothiadiazole core imparts unique reactivity, establishing it as a versatile chemical intermediate.[1]

While derivatives of the broader 2,1,3-benzothiadiazole class are explored for a range of applications, from fluorescent probes to organic electronics, the primary and most well-documented role of 4-Amino-5-chloro-2,1,3-benzothiadiazole is as a pivotal precursor in the pharmaceutical industry. Specifically, it is a key starting material in the synthesis of Tizanidine, a clinically significant α2-adrenergic agonist used as a muscle relaxant.[1][2] Its identity is sometimes confused in chemical databases, but authoritative sources confirm its structure and CAS number. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and key applications.

Core Physicochemical Properties

4-Amino-5-chloro-2,1,3-benzothiadiazole is typically a yellow to orange crystalline solid at room temperature.[2] Its core properties are summarized in the table below, compiled from various chemical and safety data sources.

| Property | Value | Reference(s) |

| CAS Number | 30536-19-7 | [3] |

| Molecular Formula | C₆H₄ClN₃S | [4] |

| Molecular Weight | 185.63 g/mol | [4] |

| Appearance | Yellow to orange powder/crystal | [2] |

| Melting Point | 89 °C | [5][6] |

| Boiling Point | 316.4 ± 22.0 °C (Predicted) | [5][6] |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Ethyl Acetate. | [2][5] |

| pKa | -0.16 ± 0.48 (Predicted) | [6] |

| InChI Key | MURNIACGGUSMAP-UHFFFAOYSA-N | [6] |

| Synonyms | 5-Chloro-2,1,3-benzothiadiazol-4-amine, Tizanidine Impurity E, Tizanidine Related Compound A | [7] |

Synthesis and Chemical Reactivity

The most established synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole involves the reduction of its nitro precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole.[1] This transformation is a standard procedure in aromatic chemistry, typically achieved with high efficiency using reducing agents like iron powder in an acidic medium. The presence of the amino and chloro groups on the benzothiadiazole ring system dictates its subsequent reactivity, particularly in nucleophilic substitution and condensation reactions.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol outlines the laboratory-scale synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole from its nitro precursor.

Materials:

-

5-chloro-4-nitro-2,1,3-benzothiadiazole

-

Iron powder (fine grade)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate solution

-

Ethyl Acetate

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

-

Addition of Reducing Agent: To this suspension, add an excess of iron powder.

-

Initiation: Slowly add concentrated hydrochloric acid to the stirring mixture. The reaction is exothermic and should be controlled.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a saturated sodium bicarbonate solution.

-

Isolation: Filter the mixture through a pad of Celite to remove iron residues, washing the pad with ethanol or ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Other Potential Applications

Beyond its established role in Tizanidine synthesis, the benzothiadiazole scaffold has prompted investigation into other areas:

-

Agrochemicals: It is cited as an intermediate in the synthesis of some pesticides and herbicides. [8]* Dyes and Pigments: The chromophoric nature of the benzothiadiazole ring system makes it a useful building block for colorants requiring high stability. [8]* Pharmaceutical Research: There is exploratory research into the potential antimicrobial and anticancer properties of benzothiadiazole derivatives. [8]However, specific studies detailing the mechanism of action for 4-Amino-5-chloro-2,1,3-benzothiadiazole itself are limited. The observed biological activities are generally attributed to more complex molecules synthesized from this intermediate.

Analytical Methodologies

The purity of 4-Amino-5-chloro-2,1,3-benzothiadiazole is critical, especially for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis and quality control.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol provides a general framework for the analysis of 4-Amino-5-chloro-2,1,3-benzothiadiazole.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase column, such as a C18 or a specialized Newcrom R1. [9]* Mobile Phase: A mixture of acetonitrile (MeCN) and an aqueous buffer (e.g., water with phosphoric acid). For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid. [9]* Detection: UV detection at an appropriate wavelength.

-

Flow Rate: Typically around 1.0 mL/min.

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of 4-Amino-5-chloro-2,1,3-benzothiadiazole reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same solvent as the standard to a known concentration.

-

Chromatography: Equilibrate the HPLC column with the mobile phase. Inject the standard solutions to generate a calibration curve.

-

Analysis: Inject the sample solution. The retention time of the main peak should match that of the reference standard.

-

Quantification: Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve.

Safety and Handling

4-Amino-5-chloro-2,1,3-benzothiadiazole is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it may cause skin and serious eye irritation and is potentially toxic to aquatic life with long-lasting effects. [4]Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. Recommended storage is at -20°C. [5]

Conclusion

4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7) is a chemical intermediate of considerable industrial importance, primarily driven by its indispensable role in the synthesis of the muscle relaxant Tizanidine. Its fundamental properties are well-characterized, and robust methods for its synthesis and analysis are established. While its direct biological activities are an area of potential research, its current value lies in its utility as a versatile building block for more complex, high-value molecules in the pharmaceutical and chemical industries. A thorough understanding of its chemistry and handling is essential for professionals engaged in drug development and fine chemical synthesis.

References

-

SIELC Technologies. (n.d.). Separation of 4-Amino-5-chloro-2,1,3-benzothiadiazole on Newcrom R1 HPLC column. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN102140095A - Green new process for preparing tizanidine hydrochloride.

-

Veeprho. (n.d.). Tizanidine EP Impurity E | CAS 30536-19-7. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved January 7, 2026, from [Link]

-

Exploring 4-Amino-5-Chloro-1,2,3-Benzothiadiazole: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2023). Preparations methods of tizanidine (API) and related compounds. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). EP0644192B1 - A process for making a benzothiadiazole derivative.

- Google Patents. (n.d.). US8487113B2 - Method for the preparation of tizanidine hydrochloride.

-

Tradeindia. (n.d.). 4-Amino-5-Chloro-2,1,3-Benzothiadiazole Cas No. 30536-19-7. Retrieved January 7, 2026, from [Link]

-

Sourcing High-Purity 4-Amino-5-chloro-2,1,3-benzothiadiazole: A Guide for Chemical Procurement. (n.d.). Retrieved January 7, 2026, from [Link]

-

The activity of a new 2-amino-1,3,4-thiadiazole derivative 4CIABT in cancer and normal cells. (n.d.). Retrieved January 7, 2026, from [Link]

-

Novel synthesis and in-vitro anticancer activity of 3-amino-9-chloro- 8-fluoro-4-oxo-(2H)/aryl/heteryl. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chempoint.com [chempoint.com]

- 3. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 [chemicalbook.com]

- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole CAS#: 30536-19-7 [m.chemicalbook.com]

- 6. 30536-19-7 CAS MSDS (4-Amino-5-chloro-2,1,3-benzothiadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Separation of 4-Amino-5-chloro-2,1,3-benzothiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

4-Amino-7-chloro-2,1,3-benzothiadiazole: A Comprehensive Technical Guide

An In-depth Exploration of a Versatile Heterocyclic Building Block for Researchers, Scientists, and Drug Development Professionals

The landscape of modern chemical and pharmaceutical research is continually shaped by the emergence of novel molecular scaffolds that offer unique electronic and structural properties. Among these, the 2,1,3-benzothiadiazole (BTD) core has garnered significant attention as a privileged electron-deficient system. This guide provides a comprehensive technical overview of a specific BTD derivative, 4-Amino-7-chloro-2,1,3-benzothiadiazole (ACBT), a compound with considerable potential in the realms of fluorescent probe development, medicinal chemistry, and materials science. It is important to note that while the broader family of aminobenzothiadiazoles is well-documented, specific literature on the 7-chloro isomer is less prevalent than on its 5-chloro counterpart. Consequently, this guide will also draw upon the established chemistry of closely related analogues to provide a holistic and predictive understanding of ACBT's characteristics and potential.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzene ring fused to a thiadiazole ring. The key functional groups, an amino group (-NH₂) at position 4 and a chlorine atom (-Cl) at position 7, are crucial in defining its chemical reactivity and photophysical properties. The electron-donating nature of the amino group and the electron-withdrawing properties of both the chloro substituent and the benzothiadiazole nucleus create a "push-pull" electronic system. This intramolecular charge transfer character is fundamental to its utility as a fluorophore.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₄ClN₃S | [1] |

| Molecular Weight | 185.64 g/mol | [1] |

| Appearance | Expected to be a colored crystalline solid (e.g., yellow to orange) | [2] |

| Solubility | Likely soluble in common organic solvents like ethanol, ethyl acetate, and DMSO. | - |

| IUPAC Name | 7-chloro-2,1,3-benzothiadiazol-4-amine | - |

Synthesis and Functionalization: A Strategic Approach

While specific, detailed protocols for the synthesis of this compound are not extensively reported, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of its isomer, 4-amino-5-chloro-2,1,3-benzothiadiazole. The most logical approach involves the reduction of a nitro-precursor.

Proposed Synthetic Pathway

The synthesis of ACBT would likely commence with a suitable dichlorinated nitrobenzene derivative, followed by the formation of the thiadiazole ring and subsequent reduction of the nitro group.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Predictive)

The following protocol is a predictive methodology based on established procedures for analogous compounds[3].

Step 1: Synthesis of 4-chloro-7-nitro-2,1,3-benzothiadiazole

-

In a well-ventilated fume hood, to a stirred solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., toluene or xylene), add thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) dropwise at a controlled temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-7-nitro-2,1,3-benzothiadiazole.

Step 2: Reduction to this compound

-

Suspend 4-chloro-7-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder or tin(II) chloride (SnCl₂), to the suspension.

-

Slowly add concentrated hydrochloric acid while stirring.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture and filter to remove the metal residues.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic and Structural Characterization (Predicted)

The structural elucidation of ACBT would rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the amino, chloro, and thiadiazole moieties. A broad singlet corresponding to the amino protons would also be anticipated, with its chemical shift being solvent-dependent[3].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzothiadiazole core[3].

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of ACBT (185.64 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom[1].

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=C stretching of the aromatic ring, and C-Cl stretching.

Applications in Scientific Research

The unique electronic structure of this compound makes it a valuable scaffold for various applications, primarily in the development of fluorescent probes and as a building block in medicinal chemistry.

Fluorescent Probes and Bioimaging

The benzothiadiazole core is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for bioimaging and sensing applications[4]. The "push-pull" nature of ACBT suggests that it will exhibit solvatochromism, where its fluorescence emission spectrum shifts depending on the polarity of the solvent. This property is highly desirable for developing probes that can sense changes in their microenvironment.

Derivatization of the amino group in ACBT allows for the introduction of specific recognition moieties for various analytes, such as metal ions, reactive oxygen species, and biomolecules. The interaction of the target analyte with the recognition moiety can modulate the intramolecular charge transfer process, leading to a detectable change in the fluorescence signal (either "turn-on" or "turn-off").

Sources

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Journey Through Time: The Discovery and Enduring Legacy of Benzothiadiazole Derivatives

This technical guide delves into the rich history of benzothiadiazole, a versatile heterocyclic scaffold that has evolved from a 19th-century chemical curiosity to a cornerstone in modern materials science, agriculture, and medicinal chemistry. We will explore the foundational discoveries, the evolution of synthetic methodologies, and the pivotal moments that have cemented benzothiadiazole's place as a privileged structural motif. This exploration is designed for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and providing a trustworthy, authoritative resource.

The Dawn of Benzothiadiazole Chemistry: 19th-Century Origins

The story of benzothiadiazole begins in the late 1800s with the initial synthesis of its core isomers. The two principal isomers, 2,1,3-benzothiadiazole and 1,2,3-benzothiadiazole, laid the groundwork for over a century of chemical exploration.

The first synthesis of 2,1,3-benzothiadiazole was reported in the 19th century.[1][2] A remarkably robust and efficient method, still in use today, involves the reaction of o-phenylenediamine with thionyl chloride.[1] This straightforward condensation reaction provided the scientific community with its first glimpse into the stable, bicyclic aromatic system of benzothiadiazole. The crystal structure of this isomer, initially known by the common name piazthiol(e), was later determined in 1951, providing concrete structural information.[1]

Similarly, the 1,2,3-benzothiadiazole isomer was first prepared in 1887 through the diazotization of 2-aminothiophenol.[3] This method, involving the reaction with sodium nitrite, remains a fundamental route to this class of compounds.[3] These early discoveries, while foundational, were just the beginning of a long and fruitful journey of chemical innovation.

Caption: A timeline of key milestones in benzothiadiazole history.

Expanding the Synthetic Toolkit: From Classical Reactions to Modern Innovations

While the initial synthetic routes to the parent benzothiadiazole structures were effective, the growing interest in their derivatives necessitated the development of more versatile and sophisticated synthetic methodologies.

A significant advancement in the synthesis of 1,2,3-benzothiadiazole derivatives was the Herz reaction .[3] This method allows for the conversion of anilines into benzothiadiazoles using disulfur dichloride, providing access to a wider range of substituted precursors.[3] However, it is noteworthy that the parent 1,2,3-benzothiadiazole cannot be synthesized via this route, as the reaction with aniline yields a chlorinated derivative.[3]

In recent years, the focus has shifted towards the direct functionalization of the benzothiadiazole core. Traditional electrophilic aromatic substitution on the electron-poor benzothiadiazole ring often requires harsh conditions.[4] Modern synthetic chemistry has provided more elegant solutions. Techniques such as regioselective Iridium-catalyzed C-H borylation have emerged as powerful tools, allowing for the introduction of functional groups at specific positions on the benzene ring of 2,1,3-benzothiadiazole.[4][5] This has opened up new avenues for creating complex derivatives that were previously difficult to access.[4] Furthermore, palladium-catalyzed cross-coupling reactions , like the Suzuki-Miyaura coupling, are now routinely employed to append various aryl and heteroaryl moieties to the benzothiadiazole scaffold, enabling the fine-tuning of its electronic and photophysical properties.[6][7]

Caption: Synthesis of 2,1,3-benzothiadiazole from o-phenylenediamine.

A Scaffold of Diverse Applications: From Fields to Photonics and Pharmacies

The unique chemical and physical properties of benzothiadiazole derivatives have led to their application in a wide array of scientific and technological fields.

3.1. Revolutionizing Plant Protection: Systemic Acquired Resistance

A landmark achievement in the history of benzothiadiazole was the development of Acibenzolar-S-methyl (BTH) , a derivative of 1,2,3-benzothiadiazole.[2] This compound was commercialized as a plant activator, a substance that induces a plant's own defense mechanisms against a broad spectrum of pathogens.[2] BTH is a potent inducer of Systemic Acquired Resistance (SAR) , a state of heightened immunity in plants. This discovery was pivotal as it demonstrated that synthetic small molecules could be used to prime the plant immune system, offering a novel approach to crop protection.[2]

3.2. Illuminating the Future: Organic Electronics and Materials Science

The 2,1,3-benzothiadiazole core, with its inherent electron-accepting nature, has become a fundamental building block in the field of organic electronics.[8] Its derivatives are extensively used in the development of:

-

Organic Light-Emitting Diodes (OLEDs) : Benzothiadiazole-based materials are employed as fluorescent emitters, contributing to the generation of vibrant and efficient displays.[9]

-

Organic Solar Cells : The electron-deficient character of the benzothiadiazole unit makes it an excellent acceptor component in donor-acceptor polymers used in organic photovoltaics.[8]

-

Fluorescent Probes : The strong fluorescence of many benzothiadiazole derivatives has led to their use as biological imaging agents and molecular sensors.[8]

The ability to modify the benzothiadiazole core through various synthetic strategies allows for precise control over the electronic and optical properties of these materials, driving innovation in light-based technologies.[6][8]

3.3. A Privileged Scaffold in Drug Discovery

More recently, the benzothiadiazole framework has gained significant attention in medicinal chemistry. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents. Researchers have explored benzothiadiazole derivatives for a range of biological targets, including:

-

Anti-tubercular agents : Novel benzothiadiazole-pyrimidine hybrids have been designed and synthesized, showing promise against multi-drug resistant Mycobacterium tuberculosis.[10]

-

RORγt modulators : Benzothiadiazole dioxide analogs have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor C (RORC), a key target in autoimmune diseases.[11]

The versatility of the benzothiadiazole core continues to inspire the development of new drug candidates with diverse pharmacological activities.

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the chemistry discussed, the following section outlines a classical synthesis and a modern derivatization protocol.

4.1. Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

This protocol describes a common and crucial intermediate in the synthesis of more complex benzothiadiazole derivatives.

Materials:

-

2,1,3-Benzothiadiazole

-

Bromine

-

Fuming sulfuric acid (oleum)

Procedure:

-

In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 2,1,3-benzothiadiazole in fuming sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add bromine dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then with a saturated sodium bicarbonate solution until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4,7-dibromo-2,1,3-benzothiadiazole.

4.2. Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole

This protocol illustrates a common method for introducing aryl substituents onto the benzothiadiazole core.

Materials:

-

4,7-Dibromo-2,1,3-benzothiadiazole

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

To a reaction vessel, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4,7-diaryl-2,1,3-benzothiadiazole derivative.

Quantitative Data Summary

The following table summarizes key properties of the parent benzothiadiazole isomers.

| Property | 2,1,3-Benzothiadiazole | 1,2,3-Benzothiadiazole |

| Molar Mass | 136.17 g·mol⁻¹[1] | 136.17 g·mol⁻¹[3] |

| Melting Point | 54.0 °C[1] | 36–37 °C[3] |

| Boiling Point | 203.0 °C[1] | 220.5 °C[3] |

| Appearance | - | Colorless solid[3] |

| CAS Number | 273-13-2[1] | 273-77-8[3] |

Conclusion

From its humble beginnings in 19th-century organic synthesis, the benzothiadiazole scaffold has proven to be remarkably versatile and enduring. Its journey through the realms of agriculture, materials science, and medicine is a testament to the power of fundamental chemical discovery. As synthetic methodologies become ever more sophisticated, the potential for creating novel benzothiadiazole derivatives with tailored properties is virtually limitless. The ongoing exploration of this privileged heterocycle promises to yield further innovations that will shape the future of technology and human health.

References

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

Muegge, I., et al. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 11(1), 1-16. Retrieved from [Link]

- Hinsberg, O. (1889). Ueber Phenylthiadiazol. Berichte der deutschen chemischen Gesellschaft, 22(2), 2895-2902. (Historical reference, URL not available).

-